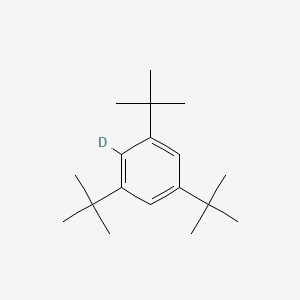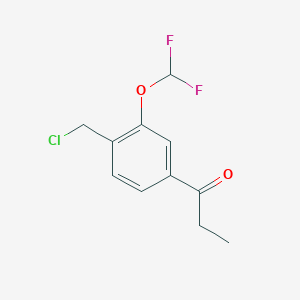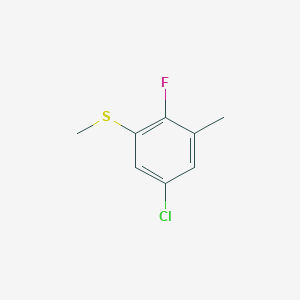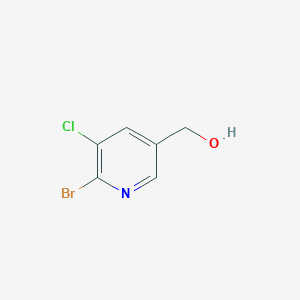
1,3-Dibromo-2,4-difluoro-6-ethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-2,4-difluoro-6-ethylbenzene is an organic compound with the molecular formula C8H6Br2F2 It is a derivative of benzene, where two bromine atoms, two fluorine atoms, and one ethyl group are substituted at specific positions on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2,4-difluoro-6-ethylbenzene can be synthesized through a multi-step process involving the bromination and fluorination of ethylbenzene derivatives. The typical synthetic route includes:
Bromination: Ethylbenzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the desired positions.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a more selective reagent such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques like distillation and recrystallization are often employed.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dibromo-2,4-difluoro-6-ethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to replace bromine atoms with hydroxyl or alkoxy groups.
Electrophilic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) can introduce nitro or sulfonic groups.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can oxidize the ethyl group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the compound to form different derivatives.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield 1,3-dihydroxy-2,4-difluoro-6-ethylbenzene.
Wissenschaftliche Forschungsanwendungen
1,3-Dibromo-2,4-difluoro-6-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1,3-dibromo-2,4-difluoro-6-ethylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can participate in halogen bonding, while the ethyl group can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dibromo-2,4-difluorobenzene: Lacks the ethyl group, making it less hydrophobic.
1,3-Dibromo-2,4,6-trifluorobenzene: Contains an additional fluorine atom, altering its electronic properties.
1,3-Dibromo-2,4-difluoro-6-methylbenzene: Has a methyl group instead of an ethyl group, affecting its steric and electronic characteristics.
Uniqueness
1,3-Dibromo-2,4-difluoro-6-ethylbenzene is unique due to the specific combination of bromine, fluorine, and ethyl substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H6Br2F2 |
|---|---|
Molekulargewicht |
299.94 g/mol |
IUPAC-Name |
2,4-dibromo-1-ethyl-3,5-difluorobenzene |
InChI |
InChI=1S/C8H6Br2F2/c1-2-4-3-5(11)7(10)8(12)6(4)9/h3H,2H2,1H3 |
InChI-Schlüssel |
QUHSDMQOOGMYFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1Br)F)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


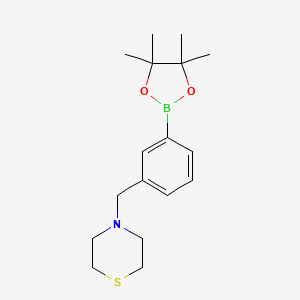


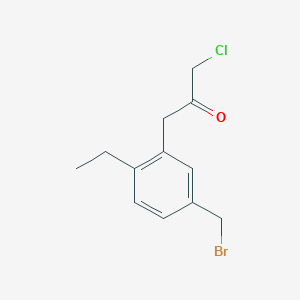

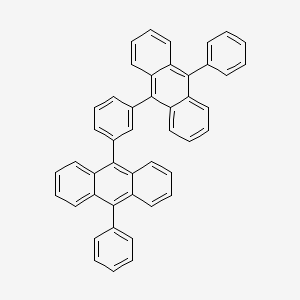

![Spiro[3.5]nonane-7-carbaldehyde](/img/structure/B14035435.png)
